

enthalpy of fusion polybutylene glycol adipate

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Compound Focus: Butane-1,4-diol;hexanedioic acid

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Thermodynamic Properties of PBGA

The quantitative data for Polybutylene Glycol Adipate (PBGA) comes from a 1984 study that measured its fundamental thermodynamic properties using calorimetry [1].

The table below summarizes the key thermodynamic parameters from this study:

Property	Value	Condition / Note
Enthalpy of Fusion (ΔH_{fus})	27.9 kJ/mol	For the polymer sample studied [1].
Temperature of Melting	Not Specified	Reported but value not in excerpt [1].
Glass Transition Temperature (T_g)	Not Specified	Reported but value not in excerpt [1].
Standard Enthalpy of Formation	Not Specified	Determined via combustion calorimetry [1].

This data allows for the calculation of other thermodynamic parameters for the synthesis of PBGA via polycondensation [1]. It's important to note that properties like the enthalpy of fusion can vary significantly with the polymer's molecular weight and crystalline structure.

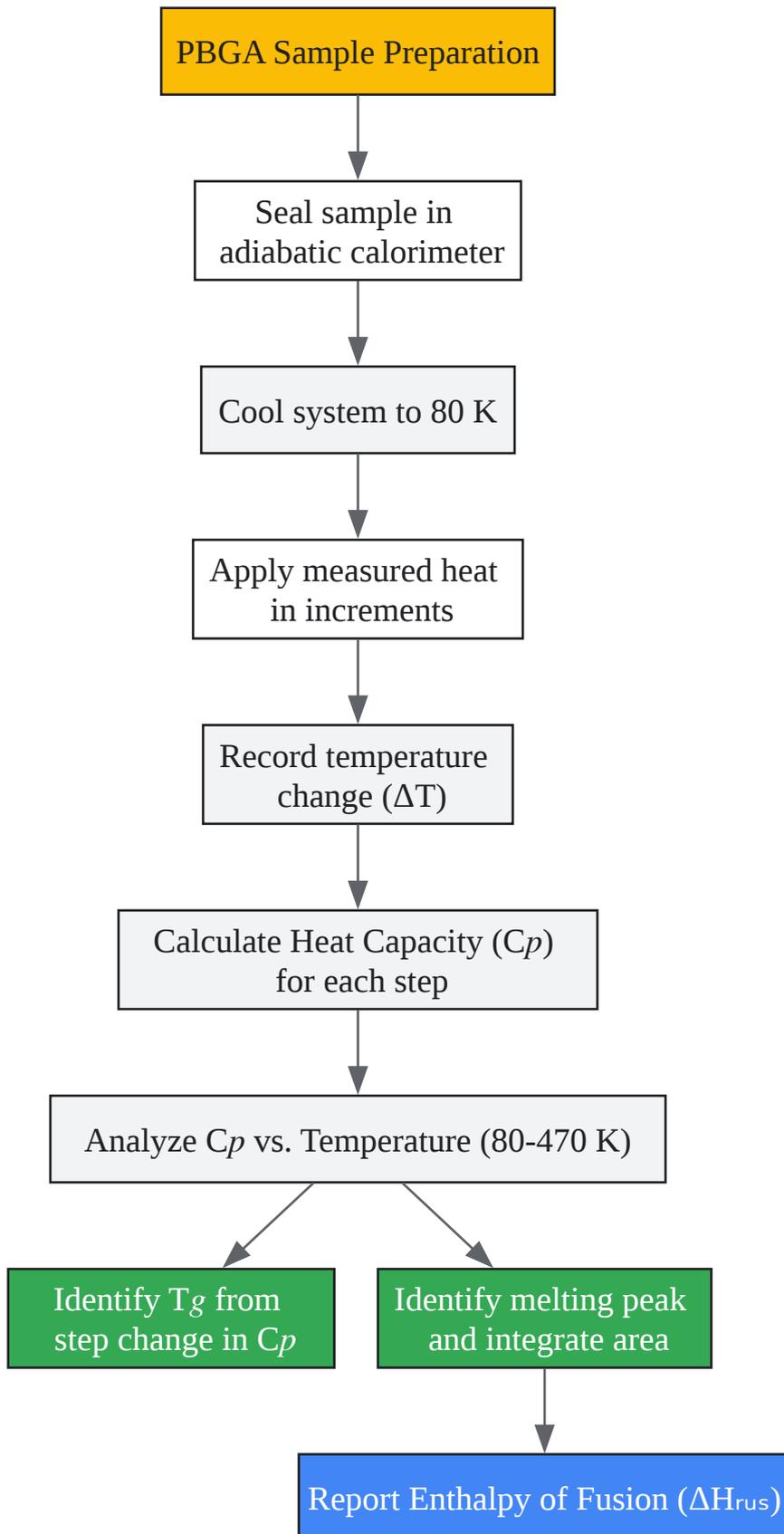
Experimental Methodology for Determination

The key experimental protocols for determining these properties, as cited in the search results, involve precise calorimetric techniques [1].

1. Adiabatic Calorimetry for Heat Capacity and Phase Transitions This method was used to investigate the temperature dependence of the heat capacity and determine phase transitions over a wide temperature range (80–470 K) [1].

- **Objective:** To measure the heat capacity of PBGA and identify key thermal transitions like the glass transition temperature and melting temperature.
- **Equipment:** Adiabatic calorimeter [1].
- **Procedure:**
 - The polymer sample is placed in a sealed capsule within the calorimeter.
 - The temperature of the sample is precisely controlled and changed in small increments.
 - For each step, the precise amount of heat input required to achieve the temperature change is measured, allowing for the calculation of heat capacity.
 - The experiment is conducted from 80 K to 470 K.
- **Key Measurements:**
 - **Heat Capacity (C_p):** Calculated directly from the heat input and temperature change.
 - **Glass Transition Temperature (T_g):** Identified as a step-change in the heat capacity curve.
 - **Melting Temperature and Enthalpy:** The melting point is identified at the peak of an endothermic transition, and the **enthalpy of fusion is calculated by integrating the area under this peak** [1].

The workflow for this experimental process is outlined below:



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2. Static Bomb Combustion Calorimetry for Enthalpy of Formation This method was used to determine the standard enthalpy of formation of PBGA [1].

- **Objective:** To find the energy released during the complete combustion of a known mass of PBGA.
- **Equipment:** Isothermal calorimeter with a static bomb [1].
- **Procedure:**
 - A precise mass of PBGA is placed in a sealed "bomb" chamber filled with high-pressure oxygen.
 - The bomb is submerged in a water bath with a known heat capacity.
 - The sample is ignited electrically, causing it to combust completely.
 - The heat released from the combustion causes a measurable temperature rise in the water bath.
- **Key Measurement:**
 - **Combustion Energy (ΔU_c):** Calculated from the temperature rise of the water bath and the system's heat capacity.
 - **Standard Enthalpy of Formation (ΔH_f°):** This value is derived from the combustion energy using thermodynamic relationships [1].

Current Research Context

While the core thermodynamic data for the homopolymer PBGA is from an older study, current scientific literature is highly active in researching and modifying related copolyesters, primarily **Poly(butylene adipate-co-terephthalate) (PBAT)**, to enhance its properties [2] [3] [4].

- **Copolymerization:** Recent studies focus on synthesizing PBAT copolyesters with components like **diphenylsilanediol (DPSD)** [2] or **glycolic acid (GA)** [3] to improve thermal stability, mechanical strength, and gas barrier properties.
- **Modification Techniques:** Common methods include **melt polycondensation**, which involves esterification followed by polycondensation under vacuum and high temperature (e.g., 240-260 °C) [2] [4].
- **Characterization:** Modern research relies on techniques like **Differential Scanning Calorimetry (DSC)** to measure thermal properties (melting point, glass transition, enthalpy of fusion) and **Gel Permeation Chromatography (GPC)** to determine molecular weight [2] [3].

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